molecular formula C19H17Cl2N3O3 B2579847 2-(2,4-dichlorophenoxy)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide CAS No. 1226456-67-2

2-(2,4-dichlorophenoxy)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2579847
CAS No.: 1226456-67-2
M. Wt: 406.26
InChI Key: ZHKBTMMYXMNQFC-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide is a synthetic small molecule of significant interest in biomedical research, particularly for investigating neurodegenerative diseases and cancer. Its core structure, which integrates a dichlorophenoxyacetamide moiety with a substituted pyrazole ring, is shared with several biologically active compounds. Research on closely related analogs has demonstrated promising anti-inflammatory and neuroprotective properties. For instance, a structurally similar pyrazole-acetamide compound was shown to have robust anti-inflammatory effects in microglial cells, attenuating the production of nitric oxide, proinflammatory cytokines, and prostaglandin E2 by suppressing NF-κB and p38 MAPK signaling pathways . This mechanism is critical in models of Parkinson's disease, where such compounds can prevent neuronal deficits and improve behavioral outcomes . Furthermore, the 2,4-dichlorophenoxy group is a recognized pharmacophore in compounds that modulate central nervous system targets, including cannabinoid receptors . Beyond neurology, the 3(5)-amino-pyrazole scaffold is actively investigated in oncology for its potential as an antitumor agent, with derivatives being explored for the treatment of proliferative disorders . The presence of the 2-hydroxyethyl group on the pyrazole nitrogen may enhance the molecule's solubility and influence its pharmacokinetic profile, making it a valuable chemical tool for probing new therapeutic avenues in these fields. This compound is intended for research purposes only.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O3/c20-14-6-7-17(15(21)10-14)27-12-19(26)22-18-11-16(23-24(18)8-9-25)13-4-2-1-3-5-13/h1-7,10-11,25H,8-9,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKBTMMYXMNQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,4-dichlorophenoxy)acetic acid.

    Synthesis of the Pyrazole Intermediate: Separately, 1-(2-hydroxyethyl)-3-phenyl-1H-pyrazole is synthesized through the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis.

    Coupling Reaction: The final step involves the coupling of the phenoxy and pyrazole intermediates. This is achieved by reacting 2-(2,4-dichlorophenoxy)acetic acid with 1-(2-hydroxyethyl)-3-phenyl-1H-pyrazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the pyrazole ring can undergo oxidation to form a ketone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 2-(2,4-dichlorophenoxy)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide could be explored for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The phenoxy and pyrazole moieties could facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Acetamide Derivatives

Compound Name Pyrazole Substituents (Position) Acetamide Side Chain Modifications Key Functional Groups
Target Compound 1-(2-Hydroxyethyl), 3-phenyl 2-(2,4-Dichlorophenoxy) –OH, Cl, phenyl
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 1-(4-Chlorophenyl), 3-cyano 2-Chloroacetyl –CN, Cl
DICA (2-(2,4-dichlorophenoxy)-N-(2-mercapto-ethyl)-acetamide) 2-(2,4-Dichlorophenoxy), N-(2-mercaptoethyl) –SH, Cl
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide 2-(2,4-Dichlorophenoxy), trichloro-hydroxyethyl –CCl3, –OH, Cl

Key Observations :

  • The target compound’s 2-hydroxyethyl group on the pyrazole enhances hydrophilicity compared to cyano (–CN) or chlorophenyl substituents in analogues .

Crystallographic and Hydrogen-Bonding Profiles

Table 2: Crystallographic Data for Selected Compounds

Compound Name Dihedral Angle (Pyrazole vs. Aromatic Ring) Hydrogen-Bonding Patterns Reference
Target Compound Not reported Likely N–H⋯O and O–H⋯O interactions*
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 30.7° N–H⋯O chains along [001]; C–H⋯N [1]
2-Chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide 28.2° N–H⋯O and C–H⋯Cl interactions [12]

Key Observations :

  • Smaller dihedral angles (e.g., 28.2°–30.7° in analogues ) correlate with planar molecular conformations, which could influence intermolecular interactions and solubility.

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